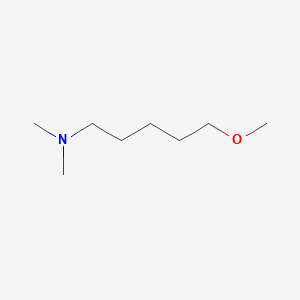![molecular formula C19H23N3O4 B14612855 Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate CAS No. 59405-18-4](/img/structure/B14612855.png)
Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with an aromatic compound containing an electron-donating group. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations, ensuring that the production is both efficient and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
Applications De Recherche Scientifique
Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
- 4-amino-5-hydroxy-3,6-bis[(E)-(4-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-naphthalene-2,7-disulfonic acid, sodium salt
Uniqueness
Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is unique due to its specific structural features, which include the bis(2-hydroxyethyl)amino group and the ethyl ester functionality. These features contribute to its distinct chemical reactivity and applications, setting it apart from other similar azo compounds.
Propriétés
Numéro CAS |
59405-18-4 |
|---|---|
Formule moléculaire |
C19H23N3O4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-19(25)15-3-5-16(6-4-15)20-21-17-7-9-18(10-8-17)22(11-13-23)12-14-24/h3-10,23-24H,2,11-14H2,1H3 |
Clé InChI |
LSBWAAFQWOVQTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



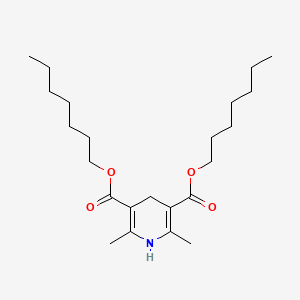
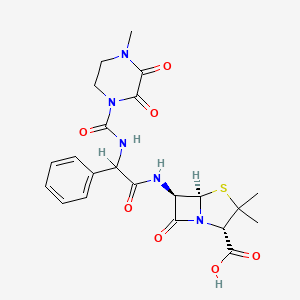
![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)

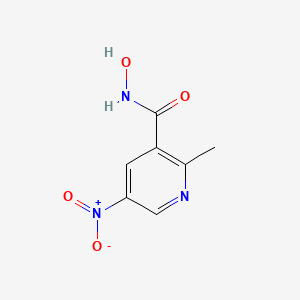
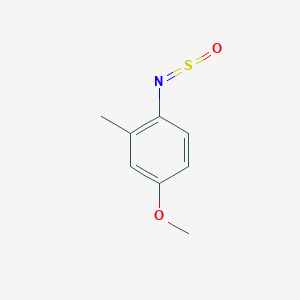
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
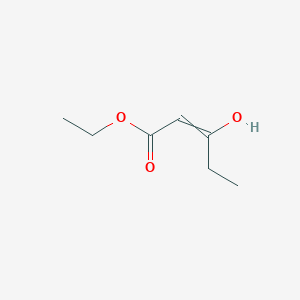


![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

